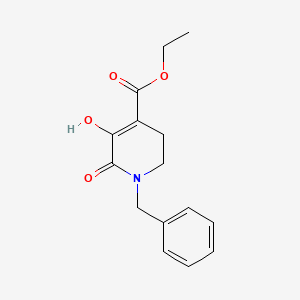

Ethyl 1-benzyl-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate

描述

Ethyl 1-benzyl-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate is a complex organic compound with a unique structure that includes a benzyl group, a hydroxy group, and a tetrahydropyridine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

属性

IUPAC Name |

ethyl 1-benzyl-5-hydroxy-6-oxo-2,3-dihydropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-2-20-15(19)12-8-9-16(14(18)13(12)17)10-11-6-4-3-5-7-11/h3-7,17H,2,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCMYAKNFMNESG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)N(CC1)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with benzylamine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

化学反应分析

Types of Reactions

Ethyl 1-benzyl-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

科学研究应用

Chemistry

Ethyl 1-benzyl-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desired properties.

Biology

The compound has shown potential biological activities that make it a candidate for drug development:

Antimicrobial Activity

A study by Umesha et al. (2009) demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The structural features of the compound contribute to its efficacy in inhibiting microbial growth.

Antioxidant Activity

Research published in the Journal of Medicinal Chemistry highlighted strong radical scavenging activity in derivatives of tetrahydropyridine, including ethyl 1-benzyl-5-hydroxy-6-oxo. Assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) were utilized to quantify antioxidant potential.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit GABA aminotransferase (GABA-AT), which is crucial in neurotransmitter metabolism. This inhibition suggests potential therapeutic applications in treating neurological disorders.

Medicine

Ongoing research aims to explore the therapeutic potential of ethyl 1-benzyl-5-hydroxy-6-oxo in treating various diseases due to its biological activities. The compound's interactions with specific molecular targets may lead to advancements in drug formulations.

作用机制

The mechanism by which ethyl 1-benzyl-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- Ethyl 1-benzyl-5-hydroxy-2-oxo-1,2,3,6-tetrahydropyridine-4-carboxylate

- Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride

Uniqueness

Ethyl 1-benzyl-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties

生物活性

Ethyl 1-benzyl-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and other therapeutic properties. The findings are supported by various studies and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the following molecular structure:

- Molecular Formula : C15H19NO3

- Molecular Weight : 275.30 g/mol

The compound features a tetrahydropyridine core, which is known for its diverse biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound.

Case Study 1 : A study conducted by Umesha et al. (2009) evaluated the antimicrobial effects of various synthesized compounds similar to this pyridine derivative. The results indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that the structural features of the compound contribute to its efficacy .

Antioxidant Activity

The antioxidant potential of this compound has also been assessed through various assays.

Case Study 2 : Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydropyridine exhibited strong radical scavenging activity. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays to quantify antioxidant activity, where ethyl 1-benzyl-5-hydroxy-6-oxo showed promising results .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored as well.

Case Study 3 : A study focused on the inhibition of GABA aminotransferase (GABA-AT), which plays a crucial role in neurotransmitter metabolism. The research indicated that similar compounds with tetrahydropyridine structures could effectively inhibit GABA-AT, potentially leading to therapeutic applications in neurological disorders .

Summary of Biological Activities

常见问题

Q. What are the established synthetic routes for Ethyl 1-benzyl-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate?

The compound is synthesized via cyclization and condensation reactions. A common approach involves:

- Biginelli Reaction : Cyclocondensation of aromatic aldehydes, ethyl acetoacetate, and thioureas/isoxazolyl thioureas in a one-pot reaction under acidic conditions .

- Post-Synthetic Modifications : Functionalization of intermediates (e.g., 1-aryl-4-methyl-pyrimidoquinolinones) using reagents like 3-amino-5-methylisoxazole to introduce substituents .

Key Considerations : Optimize reaction temperature (e.g., 80–100°C) and solvent (ethanol or acetic acid) to improve yield and purity.

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the presence of the benzyl group (δ 4.5–5.0 ppm for CH), hydroxy (δ 1.5–2.5 ppm), and ester carbonyl (δ 165–175 ppm) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., O–H···O interactions involving the hydroxy and carbonyl groups) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (CHNO, m/z 275.12 [M+H]) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep at –20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group or oxidation of the hydroxy moiety .

- Handling : Use inert atmospheres (N/Ar) during synthesis to avoid moisture absorption. PPE (gloves, goggles) is mandatory due to potential irritancy .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

- Catalyst Screening : Use Lewis acids (e.g., ZnCl) or ionic liquids to enhance cyclization efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% compared to conventional heating .

Data Comparison :

| Method | Yield (%) | Time (h) |

|---|---|---|

| Conventional Heating | 65–70 | 12 |

| Microwave | 80–85 | 0.5 |

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

- Variable-Temperature NMR : Resolve dynamic effects (e.g., keto-enol tautomerism) by acquiring spectra at –40°C to stabilize conformers .

- Computational Modeling : Compare experimental H NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to assign ambiguous peaks .

Example : The 6-oxo group may exhibit tautomeric shifts in DMSO-d, leading to split signals; deuteration experiments can clarify exchangeable protons .

Q. What is the impact of substituent variation on physicochemical properties?

- Substituent Effects :

- Electron-withdrawing groups (e.g., –NO) increase electrophilicity at the pyridine ring, altering reactivity in nucleophilic additions .

- Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) reduce solubility in polar solvents (water, ethanol) by 30–40% .

Case Study : Replacing benzyl with 4-chlorobenzyl enhances thermal stability (T increases from 120°C to 145°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。